molecular formula C10H9FN2OS B14020656 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine

5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine

Cat. No.: B14020656
M. Wt: 224.26 g/mol
InChI Key: ICXGCDFOFQNVGB-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine: is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-fluoro-4-methoxyaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is used in assays to understand its interaction with various biological targets .

Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. Its derivatives are explored for their anticancer and antiviral activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with DNA and proteins can also lead to anticancer activities by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination enhances its biological activity and makes it a versatile compound for various applications. The fluorine atom increases the compound’s stability and lipophilicity, while the methoxy group enhances its solubility and reactivity .

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2OS/c1-14-8-3-2-6(4-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

ICXGCDFOFQNVGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(S2)N)F

Origin of Product

United States

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